(S)-(-)-Methylsuccinic acid
CAS No.: 2174-58-5
Cat. No.: VC1790283
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2174-58-5 |
---|---|
Molecular Formula | C5H8O4 |
Molecular Weight | 132.11 g/mol |
IUPAC Name | (2S)-2-methylbutanedioic acid |
Standard InChI | InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m0/s1 |
Standard InChI Key | WXUAQHNMJWJLTG-VKHMYHEASA-N |
Isomeric SMILES | C[C@@H](CC(=O)O)C(=O)O |
SMILES | CC(CC(=O)O)C(=O)O |
Canonical SMILES | CC(CC(=O)O)C(=O)O |
Introduction
Physical and Chemical Properties
Physical Characteristics
(S)-(-)-Methylsuccinic acid exists as a white solid at room temperature with distinct physical properties that facilitate its identification and characterization. Table 1 summarizes the key physical properties of this compound.
Chemical Reactivity
The chemical reactivity of (S)-(-)-Methylsuccinic acid is primarily determined by its dicarboxylic acid functionality. Both carboxylic acid groups can undergo typical reactions including esterification, amidation, and salt formation. The chiral center at the α-carbon position influences the stereoselectivity of these reactions, making this compound valuable in asymmetric synthesis .
A notable reaction of (S)-(-)-Methylsuccinic acid is its dehydration to form methylsuccinic anhydride through an intramolecular cyclization process. This reaction is particularly important in industrial applications and can be facilitated by dehydration catalysts such as alkaline earth metal hydroxides or compounds that remove water from the reaction medium .
Biochemical Significance
Metabolic Role
(S)-(-)-Methylsuccinic acid is a normal metabolite found in human bodily fluids, playing a role in several metabolic pathways . In cellular metabolism, it serves as an intermediate for specific amino acids and participates in the transformation of methylmalonyl-CoA into succinyl-CoA, a process catalyzed by the enzyme methylmalonyl-CoA mutase . This conversion is a critical step within the citric acid cycle, a fundamental sequence of biochemical reactions essential for cellular energy production .
Association with Metabolic Disorders
Elevated levels of methylsuccinic acid in urine, particularly when accompanied by increased ethylmalonic acid, are diagnostic markers for several metabolic disorders. Ethylmalonic encephalopathy (OMIM: 602473) is a rare autosomal recessive metabolic disorder characterized by increased urinary levels of methylsuccinic acid . This condition manifests clinically as neuromotor delay, hyperlactic acidemia, recurrent petechiae, orthostatic acrocyanosis, and chronic diarrhea .
Additionally, methylsuccinic acid is associated with other inborn errors of metabolism including isovaleric acidemia and medium-chain acyl-CoA dehydrogenase deficiency . The underlying biochemical defect in these disorders often involves isoleucine catabolism, highlighting the compound's importance in amino acid metabolism .
Research Findings in Nephrotoxicity
Interesting research findings have demonstrated that methylsuccinic acid levels decrease in the urine of animals under D-serine-induced nephrotoxicity, a condition that causes selective necrosis of the proximal straight tubules in rat kidneys . This observation suggests a potential role for methylsuccinic acid as a biomarker for kidney function and damage, although more research is needed to fully understand this relationship.
Applications and Uses
Research and Analytical Applications
(S)-(-)-Methylsuccinic acid finds diverse applications in research settings, particularly in biochemical investigations. It serves as a substrate in enzyme assays, allowing researchers to study various metabolic pathways and enzymatic activities . The compound is also utilized as a buffer component in chromatography, contributing to the separation and analysis of complex biological mixtures .
Organic Synthesis Applications
In the realm of organic synthesis, (S)-(-)-Methylsuccinic acid serves as a valuable chiral building block. Its defined stereochemistry makes it particularly useful in asymmetric synthesis, where the spatial arrangement of atoms is crucial for the desired biological activity of the final product . The compound's bifunctional nature, with two carboxylic acid groups, allows for diverse chemical modifications, expanding its utility in creating complex organic molecules.
Polymer Chemistry Applications
Production Methods
Decarboxylation of Citric Acid
A significant recent advancement in the production of (S)-(-)-Methylsuccinic acid involves the decarboxylation and catalytic hydrogenation of citric acid or its derivatives . This novel route utilizes metallic catalysts under specific reaction conditions, providing an efficient pathway to the target compound. The process can be conducted in non-aqueous solvents or in solvents comprising at least 5% water .
Process Parameters and Conditions
The production process typically operates at temperatures between 50°C and 400°C under hydrogen partial pressures ranging from 0.1 to 50 bar, depending on the specific reaction conditions . The choice of solvent significantly impacts the reaction efficiency, with suitable options including ethers, organic acids, esters, organic carbonates, sulfolane, ketones, nitriles, aromatic solvents, amides, dimethyl sulfoxide, alcohols, and various mixtures thereof .
Production of Methylsuccinic Anhydride
The production process can be extended to yield methylsuccinic anhydride through dehydration and cyclization of methylsuccinic acid . This can be accomplished in a two-step process or in a single reaction vessel with appropriately adjusted conditions. The addition of dehydration catalysts such as alkaline earth metal hydroxides or compounds that remove water from the medium (e.g., calcium sulfate, zeolite 4A, acid chloride) can significantly improve the yield of the anhydride, with reported yields of at least 20% and potentially reaching 50% or higher under optimized conditions .
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